4-Azaspiro[2.4]heptan-7-ol
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Overview
Description
4-Azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate, which is then reduced to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 4-Azaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Azaspiro[2.4]heptan-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: Similar in structure but with different chemical properties and reactivity.
4-Azaspiro[2.5]octan-7-ol: Another spirocyclic compound with an additional carbon in the ring system, leading to distinct physical and chemical characteristics.
Uniqueness: 4-Azaspiro[2.4]heptan-7-ol stands out due to its specific ring size and the presence of a nitrogen atom within the spirocyclic structure. This unique configuration imparts distinct reactivity and interaction profiles, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C6H11NO/c8-5-1-4-7-6(5)2-3-6/h5,7-8H,1-4H2 |
InChI Key |
LMDVLNHRTIBTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C1O)CC2 |
Origin of Product |
United States |
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